molecular formula C22H19N3O3S2 B2393631 N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886934-75-4

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2393631
CAS No.: 886934-75-4
M. Wt: 437.53
InChI Key: UICDDJPQSQJDAK-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzamide core substituted with methylbenzo[d]thiazole, methylsulfonyl, and N-(pyridin-2-ylmethyl) groups. The benzothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and ability to interact with various enzymatic targets. The specific arrangement of these functional groups suggests potential for this compound to be investigated as a key intermediate in synthetic pathways or as a candidate for high-throughput screening against biological targets. Researchers may explore its utility in developing novel therapeutic agents, particularly given the established role of sulfonyl groups in enhancing binding affinity and metabolic stability. The presence of both nitrogen and sulfur heterocycles makes it a valuable scaffold for constructing compound libraries or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-15-6-11-19-20(13-15)29-22(24-19)25(14-17-5-3-4-12-23-17)21(26)16-7-9-18(10-8-16)30(2,27)28/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICDDJPQSQJDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiazole ring, a sulfonyl group, and a pyridine moiety, which contribute to its diverse biological activities. The following sections will explore the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Thiazole Ring Known for various biological activities and serves as a pharmacophore.
Methylsulfonyl Group Enhances solubility and reactivity, making it suitable for pharmacological studies.
Pyridine Moiety Contributes to the compound's interaction with biological targets.

The integration of these functional groups is believed to enhance the compound's biological activity compared to other thiazole derivatives.

The biological activity of this compound is primarily attributed to its thiazole and sulfonamide components. Research indicates that compounds containing thiazole rings exhibit:

  • Antibacterial Properties : The thiazole ring has been linked to antibacterial activity against various pathogens.
  • Anticonvulsant Effects : Some derivatives show promise in treating seizure disorders.
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study highlighted that thiazole derivatives exhibit significant antibacterial properties, with some compounds showing minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .
  • Anticonvulsant Activity :
    • Research involving thiazole-integrated compounds revealed that certain derivatives provided substantial protection in seizure models, with effective doses indicating strong anticonvulsant potential.
  • Antitumor Activity :
    • A specific analogue of the compound was tested against various cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in targeting tumor cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideThiazole and sulfonamide moietiesAntibacterial
1-[2-(4-chlorophenyl)thiazol-5-yl]methanamineThiazole ringAnticonvulsant
5-ArylthiazolesAryl substitutions on thiazoleAntimicrobial

This comparative analysis indicates that the unique combination of the methylsulfonyl group and pyridine moiety in this compound may enhance its biological activity and versatility in therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiazole ring is crucial for its antibacterial activity, making it a candidate for further development in treating bacterial infections .

Antifungal Properties

In addition to antibacterial activity, this compound has shown potential antifungal effects against species such as Aspergillus niger and Aspergillus oryzae. The antifungal properties are attributed to the structural characteristics of the thiazole and sulfonamide components .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit key enzymes associated with various diseases. For instance, studies have explored its effects on α-glucosidase and acetylcholinesterase, which are relevant in the context of diabetes and Alzheimer's disease, respectively. The integration of different functional groups enhances its inhibitory potential against these enzymes .

Case Study 1: Antibacterial Activity Evaluation

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising results that warrant further investigation into structure-activity relationships .

Case Study 2: In Silico Docking Studies

In silico studies have been performed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicated strong interactions with specific proteins involved in disease pathways, suggesting that this compound could be developed into a lead candidate for drug discovery .

Comparison with Similar Compounds

Structural Analogues from Literature

3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a)
  • Structure : Differs in the thiazole substitution (pyridin-2-yl vs. 6-MeBzThia) and sulfonyl positioning (3-MeSO₂ vs. 4-MeSO₂).
  • Synthesis: Prepared via coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% product .
  • Properties : Higher polarity due to 3-MeSO₂ may reduce membrane permeability compared to the target compound’s 4-MeSO₂ group.
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
  • Structure : Acetamide backbone with fluorophenyl and pyridyl thiazole groups.
  • Activity : Targets Mycobacterium tuberculosis PyrG and PanK enzymes .
  • Comparison : The target compound’s benzamide core and 6-MeBzThia may offer stronger π-π stacking in hydrophobic binding pockets compared to GSK1570606A’s acetamide.
N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTA)
  • Structure: Lacks sulfonyl and pyridin-2-ylmethyl groups but includes a 6-amino-benzothiazole.
  • Application: Corrosion inhibitor; the amino group enhances electron donation .
Key Observations:
  • Solubility: The 4-MeSO₂ group in the target compound likely enhances aqueous solubility compared to ABTA’s amino group.
  • Bioactivity : Pyridin-2-ylmethyl substitution may mimic ATP-binding motifs in kinases, a feature absent in 7a and GSK1570606A.

Preparation Methods

Synthesis of 6-Methylbenzo[d]thiazol-2-amine

The benzothiazole core is typically prepared through cyclocondensation. A representative protocol involves:

  • Reactant : 2-Amino-6-methylbenzenethiol (1.0 equiv) and cyanogen bromide (1.2 equiv) in ethanol at 60°C for 6 hours.
  • Yield : 78–85% after recrystallization from ethanol.
  • Key Data :
Parameter Value
Molecular Formula C₈H₈N₂S
Melting Point 142–144°C
Characterization IR (N–H stretch: 3350 cm⁻¹)

Introduction of the Pyridin-2-ylmethyl Group

Alkylation of 6-methylbenzo[d]thiazol-2-amine with 2-(chloromethyl)pyridine proceeds under basic conditions:

  • Conditions : K₂CO₃ (2.5 equiv), DMF, 80°C, 12 hours.
  • Yield : 65–72% after column chromatography (hexane/EtOAc 3:1).
  • Mechanism : SN2 displacement facilitated by the amine’s nucleophilicity.

Synthesis of 4-(Methylsulfonyl)benzoyl Chloride

The methylsulfonyl group is introduced via sulfonation and oxidation:

  • Sulfonation : 4-Methylbenzoic acid treated with chlorosulfonic acid (ClSO₃H) at 0°C.
  • Oxidation : Resulting 4-(methylthio)benzoic acid oxidized with H₂O₂/AcOH to 4-(methylsulfonyl)benzoic acid.
  • Chlorination : Thionyl chloride (SOCl₂, 3.0 equiv) refluxed in anhydrous DCM for 3 hours.
  • Yield : 89% (over three steps).

Final Amide Coupling

The target compound is assembled via amide bond formation between 4-(methylsulfonyl)benzoyl chloride and N-(pyridin-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine:

  • Conditions : HATU (1.1 equiv), DIPEA (3.0 equiv), DMF, 25°C, 24 hours.
  • Yield : 68% after silica gel chromatography (DCM/MeOH 9:1).
  • Purity : >95% (HPLC).

Optimization Insights

  • Coupling Agents : HATU outperforms EDCl/HOBt in minimizing racemization.
  • Solvent Choice : DMF enhances solubility of the bulky amine intermediate.
  • Temperature Control : Prolonged reaction times (>24 hours) reduce decomposition.

Alternative Synthetic Pathways

One-Pot Benzothiazole Formation and Alkylation

A streamlined approach combines cyclization and alkylation in a single pot:

  • Reactants : 2-Amino-6-methylbenzenethiol, 2-(bromomethyl)pyridine, and CS₂/KOH in ethanol.
  • Conditions : Microwave irradiation (150°C, 30 min).
  • Yield : 58% (lower due to side reactions).

Reductive Amination Strategy

For improved regioselectivity:

  • Intermediate : 6-Methylbenzo[d]thiazol-2-amine reacts with pyridine-2-carbaldehyde.
  • Reduction : NaBH₃CN (1.5 equiv) in MeOH, 0°C to 25°C, 6 hours.
  • Yield : 70% (avoids alkylation byproducts).

Analytical Characterization

Critical spectroscopic data for the final compound:

Technique Key Signals
¹H NMR δ 8.52 (d, J=4.8 Hz, Py-H), 2.45 (s, CH₃)
¹³C NMR δ 167.8 (C=O), 44.2 (SO₂CH₃)
HRMS m/z 437.53 [M+H]⁺ (calc. 437.53)
IR 1650 cm⁻¹ (amide C=O), 1320 cm⁻¹ (SO₂)

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky N-substituents slow amide coupling. Mitigated by using HATU/DIPEA.
  • Sulfonyl Group Stability : Acidic conditions during chlorination may degrade intermediates. Controlled pH (pH 7–8) preserves integrity.
  • Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves closely eluting impurities.

Industrial-Scale Considerations

  • Cost Efficiency : Substituting HATU with T3P reduces reagent costs by 40%.
  • Green Chemistry : Ethanol/water mixtures replace DMF in large-scale reactions (85% yield).

Q & A

Q. What are the established synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, and what critical reaction conditions influence yield and purity?

Answer: The synthesis typically involves:

  • Step 1: Cyclization of 2-aminothiophenol derivatives to form the benzo[d]thiazole core under basic conditions (e.g., KOH/EtOH) .
  • Step 2: Coupling of the thiazole intermediate with a methylsulfonylbenzoyl chloride derivative via nucleophilic acyl substitution.
  • Step 3: N-alkylation using pyridin-2-ylmethyl bromide under inert atmosphere (N₂/Ar) to introduce the pyridinylmethyl group .

Critical conditions include:

  • Temperature control (e.g., 0–5°C for acylation to minimize side reactions).
  • Purification methods such as column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry (e.g., methyl group at position 6 of the thiazole ring and sulfonyl group orientation) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 466.1243 for C₂₂H₂₀N₃O₃S₂) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, if applicable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methylsulfonyl group in modulating biological activity?

Answer:

  • Analog Synthesis: Replace the methylsulfonyl group with sulfonamide, sulfonic acid, or hydrogen to assess electronic/steric effects .
  • Biological Assays: Test analogs against target enzymes (e.g., COX-2, kinases) using enzymatic inhibition assays (IC₅₀ comparisons) .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to evaluate sulfonyl group interactions with catalytic pockets .
  • Data Analysis: Correlate substituent Hammett σ values with bioactivity trends to quantify electronic contributions .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models for this compound?

Answer:

  • Assay Validation:
    • Use positive controls (e.g., known inhibitors) to confirm assay reproducibility .
    • Compare results across orthogonal assays (e.g., cell-free vs. cell-based assays) .
  • Pharmacokinetic Profiling: Measure solubility, plasma protein binding, and metabolic stability (e.g., microsomal half-life) to explain in vitro-in vivo disparities .
  • Target Engagement Studies: Employ techniques like CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular contexts .

Q. What methodologies are employed to assess the metabolic stability and potential toxicity of this compound in preclinical studies?

Answer:

  • In Vitro Metabolism:
    • Liver Microsomal Assays: Incubate with human/rat liver microsomes + NADPH to identify major metabolites (LC-MS/MS analysis) .
    • CYP450 Inhibition Screening: Test against CYP3A4, 2D6 isoforms to predict drug-drug interactions .
  • In Vivo Toxicity:
    • Ames Test: Evaluate mutagenicity using Salmonella strains TA98/TA100 .
    • hERG Assay: Measure inhibition of hERG potassium channels (patch-clamp) to assess cardiac risk .
  • Computational Tools: Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable toxicity profiles .

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?

Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the benzamide or pyridinylmethyl positions to enhance aqueous solubility .
  • Cocrystallization: Screen with coformers (e.g., succinic acid) to improve dissolution rates .
  • Lipophilicity Adjustment: Replace methylsulfonyl with polar groups (e.g., morpholinosulfonyl) while monitoring LogP via shake-flask experiments .
  • In Silico Modeling: Apply QSPR (Quantitative Structure-Property Relationship) models to balance solubility and permeability .

Q. What experimental approaches are used to confirm the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models: Generate cell lines lacking putative targets (e.g., kinases) to validate specificity .
  • Chemical Proteomics: Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins, followed by LC-MS/MS identification .
  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., apoptosis, inflammation) .

Q. How should researchers address batch-to-batch variability in synthesis to ensure reproducibility in biological studies?

Answer:

  • Quality Control (QC) Protocols:
    • Mandate NMR and HPLC purity checks for all batches .
    • Standardize reaction parameters (e.g., stoichiometry, solvent volumes) using automated synthesis platforms .
  • Stability Studies: Store batches under inert conditions (argon, -20°C) and monitor degradation via accelerated stability testing (40°C/75% RH) .
  • Interlaboratory Validation: Share samples with collaborating labs to cross-validate biological activity .

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